
(9H-fluoren-9-yl)methyl 3-aminopyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9H-fluoren-9-yl)methyl 3-aminopyrrolidine-1-carboxylate, also known as Fmoc-APC, is a chemical compound that is widely used in scientific research. It is a derivative of pyrrolidine and is commonly used as a building block in peptide synthesis. Fmoc-APC is a white crystalline powder that is soluble in organic solvents such as N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP).
Aplicaciones Científicas De Investigación
Peptide Synthesis
The compound is used as a coupling agent in peptide synthesis . The Fmoc group acts as a protective group for amino acids during peptide synthesis, allowing for the selective addition of various amino acids in the desired sequence .
Synthesis of Amino Acid Azides
The Fmoc group is used in the synthesis of amino acid azides . These azides are stable at room temperature and have a long shelf-life, making them useful in various chemical reactions .
Proteomics Research
1-N-Fmoc-3-aminopyrrolidine is used in proteomics research . Proteomics is the large-scale study of proteins, and this compound can be used in the synthesis of complex proteins for study .
HPLC Analysis
The compound is used for derivatizing amino acids for High Performance Liquid Chromatography (HPLC) analysis . This allows for the separation and identification of individual amino acids in a sample .
Capillary Electrophoresis
It is used in capillary electrophoresis . This technique is used to separate ionic species by their charge and frictional forces. The Fmoc group can be used to modify the charge of certain species, allowing for their separation .
Fmoc-Removal with Pyrrolidine
The Fmoc group can be removed with pyrrolidine, expanding the available solvent space in green solid-phase peptide synthesis . This allows for more environmentally friendly peptide synthesis methods .
Mecanismo De Acción
Target of Action
It is known that this compound is used in proteomics research , suggesting that it may interact with proteins or peptides in the body.
Mode of Action
It is known that the compound is an alanine derivative , which suggests that it may interact with biological systems in a similar way to the amino acid alanine
Biochemical Pathways
As an alanine derivative , it may be involved in protein synthesis or other processes related to amino acid metabolism. More research is needed to elucidate the specific pathways affected by this compound.
Result of Action
Given its use in proteomics research , it may influence protein synthesis or function, but further investigation is needed to confirm these effects.
Action Environment
It is known that the compound is stable at room temperature , suggesting that it may be relatively resistant to environmental changes.
Propiedades
IUPAC Name |
9H-fluoren-9-ylmethyl 3-aminopyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c20-13-9-10-21(11-13)19(22)23-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18H,9-12,20H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWKNNDZLLBHEG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373371 |
Source


|
| Record name | 1-N-Fmoc-3-aminopyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(9H-fluoren-9-yl)methyl 3-aminopyrrolidine-1-carboxylate | |
CAS RN |
813412-37-2 |
Source


|
| Record name | 1-N-Fmoc-3-aminopyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

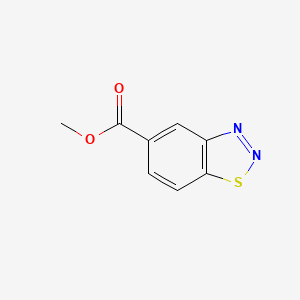
![Methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate](/img/structure/B1349789.png)
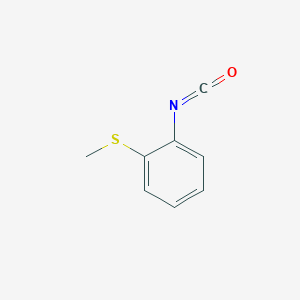
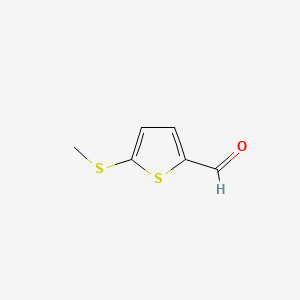




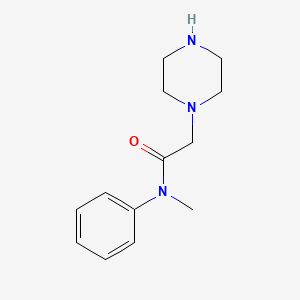
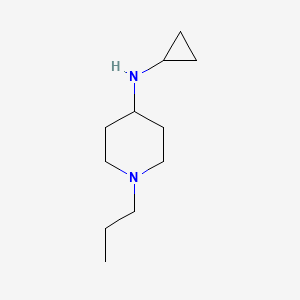
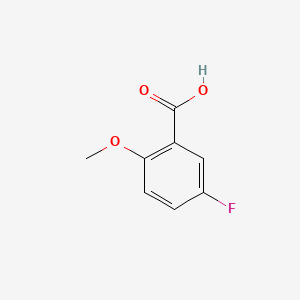
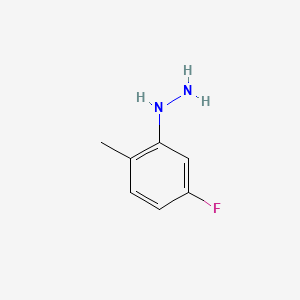

![8-Methyl-8-azabicyclo[3.2.1]octan-3-one oxime hydrochloride](/img/structure/B1349812.png)